molecular formula C11H18N4O2 B13165128 N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide

Cat. No.: B13165128
M. Wt: 238.29 g/mol
InChI Key: WCPLHSSJPUVSBT-UHFFFAOYSA-N
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Description

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide is a synthetic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

The synthesis of N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the reaction of hydroxylamine hydrochloride with an appropriate nitrile in the presence of a base such as triethylamine in ethanol at elevated temperatures.

    Introduction of the ethyl group: The ethyl group is introduced using ethylating agents under controlled conditions.

    Formation of the acetamide linkage: This involves the reaction of the oxadiazole intermediate with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the pyrrolidine ring: The final step involves the reaction of the intermediate with pyrrolidine under suitable conditions to form the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also modulate signaling pathways involved in inflammation and cell proliferation, leading to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide can be compared with other oxadiazole derivatives such as:

    1,2,4-Oxadiazole: Known for its antimicrobial and antifungal activities.

    1,3,4-Oxadiazole: Exhibits anti-inflammatory and anticancer properties.

    1,2,5-Oxadiazole: Used in the development of energetic materials due to its high thermal stability.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-pyrrolidin-3-ylacetamide

InChI

InChI=1S/C11H18N4O2/c1-3-11-13-10(14-17-11)7-15(8(2)16)9-4-5-12-6-9/h9,12H,3-7H2,1-2H3

InChI Key

WCPLHSSJPUVSBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)CN(C2CCNC2)C(=O)C

Origin of Product

United States

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